![molecular formula C6H9N3O B563985 (2-Amino-4-methylpyrimidin-5-yl)methanol CAS No. 19594-44-6](/img/structure/B563985.png)
(2-Amino-4-methylpyrimidin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-4-methylpyrimidin-5-yl)methanol is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and a hydroxymethyl group attached to a pyrimidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-methylpyrimidin-5-yl)methanol typically involves the reaction of 2-amino-4-methylpyrimidine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the amino group to the carbonyl group of formaldehyde, followed by reduction to form the hydroxymethyl derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-4-methylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that derivatives of pyrimidines, including (2-Amino-4-methylpyrimidin-5-yl)methanol, exhibit significant anticancer activities. For instance, studies have shown that certain pyrimidine derivatives can inhibit nitric oxide production in immune cells, which is linked to inflammatory responses and cancer progression. The compound's structural similarity to other biologically active molecules suggests it may possess similar properties .
Case Study: Inhibition of Nitric Oxide Production
In a study involving various 2-amino-pyrimidine derivatives, it was found that specific modifications led to enhanced inhibition of nitric oxide synthesis in mouse peritoneal cells. The most potent compound in this series demonstrated an IC50 value significantly lower than standard inhibitors, indicating a promising avenue for developing new anti-inflammatory and anticancer agents .
Agricultural Applications
Pesticidal Activity
The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Compounds with similar pyrimidine structures have been studied for their ability to inhibit plant pathogens and pests, making them valuable in agricultural settings. Research into the synthesis and application of such compounds is ongoing, with preliminary results indicating effectiveness against specific agricultural pests .
Biochemical Research
Enzyme Inhibition Studies
This compound has been investigated for its role as an enzyme inhibitor. The compound's ability to interact with various enzymes could lead to developments in biochemical assays and therapeutic interventions. For example, studies have shown that related compounds can inhibit enzymes involved in metabolic pathways associated with cancer and inflammation .
Table 1: Summary of Biological Activities of Pyrimidine Derivatives
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine precursors. The optimization of these synthetic routes has been a focus in research to improve yield and purity for practical applications.
Synthesis Example:
A common method involves the reaction of malonic acid derivatives with guanidine under basic conditions, followed by reduction steps to yield the desired amine .
Mechanism of Action
The mechanism of action of (2-Amino-4-methylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes, leading to various biological effects .
Comparison with Similar Compounds
2-Amino-4-methylpyrimidine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
2-Amino-5-methylpyrimidine: Similar structure but with the methyl group at a different position, leading to different reactivity.
2-Amino-4-hydroxymethylpyrimidine: Similar but lacks the methyl group, affecting its chemical properties.
Uniqueness: (2-Amino-4-methylpyrimidin-5-yl)methanol is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Biological Activity
(2-Amino-4-methylpyrimidin-5-yl)methanol, also known as 4-amino-5-hydroxymethyl-2-methylpyrimidine, is a compound with significant biological activity, particularly in the context of thiamine (vitamin B1) biosynthesis. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H8N4O. It features a pyrimidine ring substituted with an amino group at position 2 and a hydroxymethyl group at position 5. These functional groups are crucial for its biological interactions and reactivity.
The biological activity of this compound is primarily attributed to its role as a precursor in thiamine biosynthesis. Thiamine is essential for various enzymatic reactions, particularly those involved in carbohydrate metabolism. The compound acts as a substrate for thiaminase enzymes that facilitate the recycling of thiamine from its metabolites, thus playing a significant role in metabolic pathways across various organisms, including bacteria and plants.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
2. Anticancer Properties
Studies have suggested potential anticancer activity associated with this compound. Its structural similarity to other known anticancer agents allows it to interact with specific molecular targets within cancer cells, leading to reduced cell viability in vitro . For instance, docking studies have revealed that it may bind effectively to enzymes involved in cancer metabolism.
3. Role in Thiamine Metabolism
As a key player in thiamine salvage pathways, this compound is vital for organisms that rely on thiamine for growth. Its ability to participate in metabolic reactions highlights its importance in nutritional biochemistry .
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects on Cancer Cells
In vitro studies demonstrated that treatment with this compound led to significant decreases in metabolic activity in HeLa cells, indicating its potential as an anticancer agent. The effective concentration range observed was between 50 µM and 100 µM, suggesting a dose-dependent response .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Amino-5-hydroxymethyl-2-methylpyrimidine | Similar pyrimidine core; involved in thiamine synthesis | Precursor for thiamine biosynthesis |
Thiamine | Contains a thiazole moiety | Essential cofactor for enzymatic reactions |
4-Methylthiazole | Contains a thiazole ring | Plays a role in thiamine biosynthesis |
Properties
IUPAC Name |
(2-amino-4-methylpyrimidin-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-5(3-10)2-8-6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHAUTWOJCDJMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.